Polymerization End-Group Fidelity: gamma-Benzyl L-glutamate NCA Yields >90% Amino-Terminated Chains at 0°C Versus Room Temperature Degradation
When gamma-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA) is polymerized at 0°C in DMF using n-hexylamine initiation, over 90% of the resulting PBLG chains retain amino-terminal functionality with low polydispersity. This contrasts sharply with room-temperature polymerization of the same monomer, where side reactions substantially reduce terminal amine fidelity, compromising the utility of PBLG as a macroinitiator for block copolypeptide synthesis [1].
| Evidence Dimension | Percentage of amino-terminated polymer chains |
|---|---|
| Target Compound Data | >90% amino-terminated PBLG chains |
| Comparator Or Baseline | Room temperature polymerization (significantly lower terminal fidelity, side reaction products dominant) |
| Quantified Difference | >90% vs. substantially degraded; direct MALDI-TOF MS evidence of reduced side reactions at 0°C |
| Conditions | Ring-opening polymerization of BLG-NCA in DMF with n-hexylamine initiator, normal pressure, 0°C vs. room temperature |
Why This Matters
The >90% terminal amine fidelity enables gamma-Benzyl L-glutamate-derived PBLG to serve as a reliable macroinitiator for synthesizing well-defined block copolypeptides, a capability not reliably achieved with polymerization at ambient conditions.
- [1] Cao H, Yao J, Shao Z. Synthesis of poly(γ-benzyl-L-glutamate) with well-defined terminal structures and its block polypeptides with alanine, leucine and phenylalanine. Polymer International. 2012;61:774-779. doi:10.1002/pi.4138 View Source
